molecular formula C16H20BrNO3 B13576749 tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate

tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13576749
M. Wt: 354.24 g/mol
InChI Key: HAFHFYDLZGQYSF-UHFFFAOYSA-N
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Description

“tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate” is a spirocyclic compound featuring a benzofuran ring fused to a pyrrolidine moiety via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and solubility, while the bromo substituent at the 6-position facilitates further functionalization through cross-coupling reactions. Such spiro compounds are critical intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to their conformational rigidity and ability to mimic bioactive scaffolds .

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 5-bromospiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-15(2,3)21-14(19)18-7-6-16(10-18)13-8-12(17)5-4-11(13)9-20-16/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

HAFHFYDLZGQYSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CO2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable benzofuran derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine

The compound’s spirocyclic structure is of interest in medicinal chemistry, where it is explored for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents for treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Name Core Structure Key Features Reference
Target Compound Benzofuran-pyrrolidine Bromo substituent; oxygen-rich aromatic system
tert-butyl 4-chloro-3H-spiro[furo[3,4-c]pyridine... Furopyridine-pyrrolidine Chloro substituent; nitrogen-enhanced reactivity
tert-butyl 6-bromo-4-oxospiro[benzoxazine-... Benzoxazine-piperidine Bromo and oxo groups; six-membered piperidine ring
tert-butyl 6-amino-2-oxospiro[indoline-... Indoline-pyrrolidine Amino and oxo groups; planar indoline scaffold

Spiro Ring Systems and Conformational Analysis

The target compound’s five-membered pyrrolidine spiro partner contrasts with six-membered piperidine rings (). Five-membered rings exhibit greater puckering (described by Cremer-Pople coordinates in ), which can restrict rotational freedom and stabilize specific conformations. This conformational rigidity is advantageous in drug design for maintaining target-binding poses .

Functional Group Variations and Reactivity

  • Bromo vs. Chloro : The bromo substituent (target, ) enables Suzuki-Miyaura cross-coupling, whereas chloro analogs () are more suited for nucleophilic substitution.

Physicochemical and Spectroscopic Properties

  • Molecular Weight : The target’s molecular weight (~360 g/mol, estimated) falls between lighter furopyridine analogs (310.78 g/mol, ) and heavier benzoxazine derivatives (421.27 g/mol, ).
  • Melting Points : While the target’s melting point is unspecified, similar spiro compounds (e.g., ) exhibit melting points near 99°C, correlating with crystalline stability .

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